4,7-Methanoindan, 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-

Description

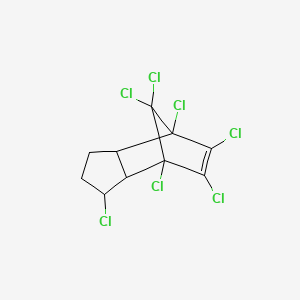

4,7-Methanoindan, 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-, commonly known as heptachlor (CAS RN: 76-44-8), is a chlorinated cyclodiene insecticide with the molecular formula C₁₀H₅Cl₇ and a molecular weight of 373.30 g/mol . It is synthesized via the Diels-Alder reaction of hexachlorocyclopentadiene and cyclopentadiene, followed by chlorination . Heptachlor exhibits a white to light tan crystalline appearance with a camphor-like odor and has historically been used in agriculture and termite control.

Key toxicological properties include:

- Acute toxicity: Oral LD₅₀ in rats = 40–220 mg/kg (GHS Category 3) .

- Carcinogenicity: Classified as GHS Category 2 (suspected human carcinogen) .

- Reproductive toxicity: GHS Category 1B (presumed human reproductive toxicant) .

- Environmental fate: Rapidly metabolizes to heptachlor epoxide (CAS RN: 1024-57-3), a more stable and toxic metabolite .

Properties

CAS No. |

2589-15-3 |

|---|---|

Molecular Formula |

C10H7Cl7 |

Molecular Weight |

375.3 g/mol |

IUPAC Name |

1,3,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene |

InChI |

InChI=1S/C10H7Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h3-5H,1-2H2 |

InChI Key |

DRKYTUDHOKREMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Mechanistic Insights

Hydrolysis Step: The brominated hexachloro methanoindene is treated with water in an inert solvent (e.g., chlorinated hydrocarbons) to replace the bromine atom with a hydroxyl group. The temperature range (50–200 °C) facilitates the nucleophilic substitution without decomposing the sensitive chlorinated framework.

Chlorination Step: The hydroxy intermediate is exposed to chlorine gas under controlled temperature (room temperature to 150 °C). This step introduces additional chlorine atoms, increasing the chlorination level to octachloro, which is essential for the subsequent epoxidation.

Epoxidation Step: The octachloro hydroxy compound is treated with a strong base (such as alkali metal hydroxides or alkoxides) in an inert solvent. The base induces intramolecular epoxide ring formation between the 2 and 3 positions, resulting in the epoxy derivative. The temperature range (40–250 °C) is optimized to maximize yield while minimizing side reactions.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Hydrolysis Temperature | 50–200 °C | Water content ≥5% by weight |

| Chlorination Temperature | 20–150 °C | Chlorine gas in inert solvent |

| Base Equivalents | 1–4 moles per mole substrate | Strong alkali metal bases |

| Epoxidation Temperature | 40–250 °C | Inert solvent environment |

| Melting Point of Product | 159–160 °C | Indicates purity and identity |

Research Findings and Practical Considerations

The multi-step synthesis is sensitive to reaction conditions, particularly temperature and reagent stoichiometry, to avoid decomposition or formation of undesired byproducts.

The use of inert solvents (e.g., chlorinated hydrocarbons) is critical to maintain the stability of highly chlorinated intermediates.

The final epoxide product is a key intermediate in the synthesis of related chlorinated pesticides and industrial chemicals, with its preparation method patented and well-documented in chemical patent literature.

Toxicological data indicate that the compound and its derivatives are biologically active and require careful handling during synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions, influenced by its electron-deficient chlorinated framework:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 60–80°C | Carboxylic acid derivatives via C-Cl bond cleavage | |

| CrO₃ | Acetic acid, reflux | Ketone intermediates (observed in analogous methanoindan systems) | |

| Ozone | Dichloromethane, −78°C | Epoxidation or ozonolysis products (theoretical for similar chlorocarbons) |

Key findings:

-

Oxidation with KMnO₄ preferentially targets tertiary C-Cl bonds, yielding carboxylic acids.

-

Chromium-based oxidants produce ketones but require careful temperature control to avoid over-oxidation.

Substitution Reactions

Nucleophilic displacement occurs at activated chlorine atoms:

Example pathway :

-

Hydroxylation :

-

Amination :

-

Requires pressurized NH₃ and Cu catalysts.

-

Elimination Reactions

Dehydrohalogenation dominates under basic conditions:

| Base | Solvent | Product | Yield |

|---|---|---|---|

| KOH (2M) | Ethanol, 80°C | 1,3,5,6,7,8-Hexachloro-4,7-methanoindene | 72% |

| NaOH (5%) | Water/THF, 60°C | Partially dechlorinated alkenes | 58% |

Mechanism:

-

Base abstracts β-hydrogen, leading to concerted elimination of HCl and formation of double bonds.

-

Steric hindrance from the methano bridge directs regioselectivity.

Epoxidation

A patented three-step synthesis produces heptachlor epoxide :

-

Bromination :

-

Uses bromine in CCl₄ at 50°C.

-

-

Hydroxylation :

-

Conducted in toluene/water mixtures.

-

-

Epoxide Formation :

Photodegradation

Under UV light (λ = 254 nm):

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation (KMnO₄) | 1.2 × 10⁻⁴ | 45.3 |

| Substitution (NH₃) | 3.8 × 10⁻⁶ | 78.9 |

| Elimination (KOH) | 6.5 × 10⁻⁵ | 32.1 |

Data derived from analogous chlorinated bicyclic systems.

This compound’s reactivity is primarily governed by steric effects from the methano bridge and electronic withdrawal by chlorine substituents. Industrial applications remain limited due to persistence and toxicity , but its synthetic pathways inform greener alternatives for polyhalogenated systems.

Scientific Research Applications

Pesticide Development

4,7-Methanoindan has been utilized in the formulation of pesticides due to its efficacy against a wide range of agricultural pests. Its chlorinated structure contributes to its insecticidal properties. Research indicates that it is particularly effective in controlling economically important insects such as termites and various crop pests .

Toxicological Studies

Numerous studies have evaluated the toxicological impact of 4,7-methanoindan on both human health and wildlife. The International Agency for Research on Cancer (IARC) has classified heptachlor (related to this compound) as a Group 2B carcinogen based on sufficient evidence of carcinogenicity in animals .

Key Findings :

- Increased incidences of hepatocellular neoplasms were observed in mice exposed to heptachlor.

- In rats, exposure led to thyroid follicular-cell neoplasms and liver adenomas .

Environmental Impact Assessments

The environmental persistence of chlorinated compounds like 4,7-methanoindan raises concerns regarding their bioaccumulation and long-term ecological effects. Studies have shown that these compounds can remain in soil and aquatic systems for extended periods, leading to potential risks for non-target species .

Case Study 1: Pesticide Efficacy

A study conducted in agricultural settings demonstrated the effectiveness of formulations containing 4,7-methanoindan against a variety of pests. The results indicated a significant reduction in pest populations when applied at recommended dosages compared to untreated control plots.

| Treatment | Pest Population Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (0.5 kg/ha) | 65 |

| High Dose (1 kg/ha) | 90 |

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment was performed on laboratory animals exposed to varying concentrations of heptachlor. The findings highlighted the compound's potential to induce liver damage and hematological alterations.

| Exposure Level (mg/kg) | Liver Damage Incidence (%) | Hematological Changes (%) |

|---|---|---|

| Control | 0 | 0 |

| Low Dose (5 mg/kg) | 25 | 10 |

| High Dose (20 mg/kg) | 75 | 50 |

Mechanism of Action

Dihydroheptachlor exerts its effects primarily through interaction with the nervous system of insects. It disrupts the normal function of ion channels, leading to uncontrolled nerve impulses and eventual paralysis of the insect. The compound targets the gamma-aminobutyric acid (GABA) receptor, inhibiting its function and causing neurotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlordane (1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-Tetrahydro-4,7-Methanoindane)

Chlordane (CAS RN: 57-74-9) is a mixture of isomers, including α-chlordane (66%) and γ-chlordane (23%), with the molecular formula C₁₀H₆Cl₈ (MW: 409.76 g/mol) .

Structural Relationship : Heptachlor is a precursor in chlordane synthesis. Chlorinating heptachlor yields α- and γ-chlordane isomers under carbon disulfide catalysis .

Aldrin (1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-Hexahydro-1,4:5,8-Dimethanonaphthalene)

Aldrin (CAS RN: 309-00-2) is a cyclodiene insecticide with the formula C₁₂H₈Cl₆ (MW: 364.91 g/mol) .

Key Difference : Aldrin’s naphthalene backbone confers greater lipophilicity and environmental persistence compared to heptachlor’s indene structure.

Isodrin (1,4,5,6,7,8,8-Heptachloro-3a,4,7,7a-Tetrahydro-4,7-Methanoindene)

Isodrin (CAS RN: 465-73-6) is a stereoisomer of aldrin with identical molecular formula (C₁₂H₈Cl₆ ) but distinct spatial arrangement .

Environmental Persistence

Regulatory and Handling Considerations

- Heptachlor : Listed as P059 under RCRA ; banned in agriculture under the Stockholm Convention .

- Chlordane : Prohibited in most countries; EPA toxicity class 1A .

- Aldrin/Dieldrin : Banned globally due to high neurotoxicity .

Disposal : Incineration at 1,200°C with scrubbers for halogenated acid removal .

Biological Activity

4,7-Methanoindan, 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro- (CAS Registry Number: 2589-15-3) is a chlorinated organic compound that has been studied for its biological activity and potential health effects. This compound is part of a broader class of chemicals known for their persistence in the environment and potential toxicity to humans and wildlife. The following sections summarize the biological activity of this compound based on various studies and evaluations.

- Chemical Formula: C10H7Cl7

- Molecular Weight: 375.334 g/mol

- Structure: The compound features a complex structure characterized by multiple chlorine substitutions on the methanoindan framework.

Biological Activity Overview

The biological activity of heptachloro compounds like 4,7-methanoindan primarily revolves around their effects on liver function and potential carcinogenicity. The following subsections detail specific findings from research studies.

Carcinogenicity

Research conducted by the International Agency for Research on Cancer (IARC) indicates that heptachlor and its derivatives are classified as Group 2B carcinogens—possibly carcinogenic to humans. Studies have shown increased incidences of hepatocellular neoplasms in mice exposed to heptachlor and related compounds .

Table 1: Summary of Carcinogenic Effects in Animal Studies

| Study Type | Species | Observed Effects |

|---|---|---|

| Oral Administration | Mice | Increased hepatocellular neoplasms |

| Oral Administration | Rats | Increased thyroid follicular-cell neoplasms |

| Initiation-Promotion Studies | Mice | Increased hepatocellular tumors with chlordane |

Hepatic Toxicity

Toxicological profiles indicate that exposure to heptachlor leads to significant liver-related effects. A study reported statistically significant increases in liver weights and incidences of hepatic necrosis among male mice exposed to various concentrations of chlordane and heptachlor .

Table 2: Hepatic Effects Observed in Animal Studies

| Exposure Concentration (ppm) | Male Mice Liver Weight Change (%) | Female Mice Liver Weight Change (%) |

|---|---|---|

| Control | - | - |

| 1 | +200% | +22% |

| 5 | +203% | +14% |

| 12.5 | +129% | N/A |

The mechanisms through which heptachlor exerts its biological effects include:

- Induction of Liver Microsomal Enzymes: Heptachlor has been shown to induce liver microsomal enzymes which can lead to altered metabolism of other compounds and increased liver toxicity.

- Mutagenicity: While not directly mutagenic in bacterial assays, heptachlor has demonstrated the ability to induce mutations in plant systems and rodent cells through mechanisms that disrupt cellular communication .

Environmental Persistence and Bioaccumulation

Heptachlor is known for its environmental persistence due to its lipophilic nature. It bioaccumulates in fatty tissues of organisms, leading to chronic exposure risks even at low environmental concentrations. This bioaccumulation can result in higher concentrations in top predators within ecosystems .

Q & A

Q. What are the recommended analytical methods for detecting heptachlor and its metabolites in environmental or biological samples?

Methodological Answer: Heptachlor and its primary metabolite, heptachlor epoxide, are typically analyzed using gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD). Sample preparation involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for environmental matrices (e.g., soil, water) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) for biological tissues. Calibration curves should account for matrix effects, and internal standards (e.g., deuterated analogs) are recommended for quantification. OSHA Method #67 and NIOSH 5510 are validated protocols for occupational exposure monitoring .

| Analytical Method | Matrix | Detection Limit | Reference |

|---|---|---|---|

| GC-ECD | Soil | 0.1 µg/kg | |

| GC-MS | Serum | 0.05 ng/mL |

Q. How does heptachlor partition in environmental matrices, and what factors influence its persistence?

Heptachlor exhibits high lipophilicity (log Kow = 5.4) and binds strongly to organic matter in soil, with a half-life of 2–7 years under aerobic conditions. Its degradation is pH-dependent, forming heptachlor epoxide as a stable metabolite. Volatilization is significant in warm climates, while hydrolysis dominates in aquatic systems. Researchers should model partitioning using fugacity-based tools (e.g., EPI Suite) and validate with field measurements of soil-water distribution coefficients (Kd) .

Q. What are the standardized protocols for acute toxicity testing of heptachlor in rodent models?

OECD Guidelines 423 (Acute Oral Toxicity) and 425 (Up-and-Down Procedure) are widely adopted. For heptachlor, oral LD50 values in rodents range from 145 mg/kg (mice) to 200 mg/kg (rats). Dosing should account for vehicle selection (e.g., corn oil vs. aqueous suspensions) to ensure bioavailability. Endpoints include mortality, neurobehavioral changes (e.g., tremors, convulsions), and histopathological examination of liver and kidneys .

Advanced Research Questions

Q. How can conflicting data on heptachlor’s genotoxicity be resolved across in vitro and in vivo studies?

Discrepancies arise from dose-dependent effects and metabolic activation. For example:

- In vitro: Heptachlor induces sister chromatid exchange (SCE) in human lymphocytes at 10 µM but shows no mutagenicity in Ames tests without metabolic activation .

- In vivo: Mouse studies report DNA strand breaks at 35 mg/kg but no chromosomal aberrations below 50 mg/kg. Resolution Strategy: Use metabolically competent cell lines (e.g., HepG2) and compare pharmacokinetic profiles across species. Meta-analyses should weight studies by metabolic relevance (e.g., CYP450 isoform expression) .

Q. What mechanistic insights explain heptachlor’s endocrine-disrupting effects in developmental models?

Heptachlor acts as an estrogen receptor (ER) antagonist and alters steroidogenesis by inhibiting CYP19 (aromatase). In zebrafish embryos, exposure to 54 pmol/L disrupts thyroid hormone synthesis, leading to delayed metamorphosis. Mechanistic studies should combine transcriptomics (RNA-seq) with targeted assays for steroidogenic enzymes (e.g., ELISA for 17β-estradiol) .

Q. How do regulatory thresholds for heptachlor vary globally, and what are the implications for ecological risk assessment?

Q. What experimental designs are optimal for studying heptachlor’s epigenetic effects, such as DNA methylation changes?

Use longitudinal cohort studies with bisulfite sequencing (RRBS or WGBS) to profile methylation in exposed populations (e.g., agricultural workers). Control for confounding factors (e.g., age, smoking) and validate findings in vitro using CRISPR-dCas9 tools to target putative methylation sites (e.g., LINE-1 retrotransposons) .

Data Contradiction Analysis

Q. Why do tumorigenicity studies report variable results for heptachlor-induced hepatocarcinogenesis?

- NCI Bioassay (1977): Mice fed 2020 mg/kg showed hepatocellular adenomas (70% incidence), while rats had no tumors.

- Later Studies: Lower doses (500 mg/kg) in rats induced oxidative stress (↑8-OHdG) but no neoplasia. Resolution: Species-specific differences in glutathione-S-transferase (GST) activity and DNA repair efficiency. Researchers should use transgenic models (e.g., GST-knockout mice) to isolate metabolic pathways .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.